Bay 60-7550

Description

Structure

3D Structure

Properties

IUPAC Name |

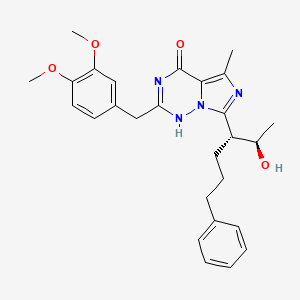

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWFJKBZGMYCS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649549 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439083-90-6 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-60-7550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of Bay 60-7550

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the neuronal context, the inhibition of PDE2 by this compound leads to the accumulation of these cyclic nucleotides, thereby modulating a cascade of downstream signaling pathways. This modulation has been shown to have significant effects on neuronal survival, synaptic plasticity, and cognitive functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: PDE2 Inhibition

The primary mechanism of action of this compound in neurons is the competitive inhibition of the PDE2 enzyme. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1][2] By inhibiting PDE2, this compound prevents the degradation of these cyclic nucleotides, leading to their increased intracellular concentrations.[3][4] This elevation in cAMP and cGMP levels subsequently activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), initiating a variety of cellular responses.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Species | Value | Reference |

| PDE2 | Inhibition Constant (Ki) | Human | 3.8 nM | [5][6] |

| PDE2 | IC50 | Bovine Heart | 2.0 ± 0.7 nM | [7] |

| PDE1 | Selectivity | - | 50-fold | [3][5] |

| PDE5 | Selectivity | - | 100-fold | [3][5] |

| Other PDEs (3B, 4B, 7B, 8A, 9A, 10A, 11A) | Selectivity | - | >200-fold | [3] |

Table 2: Functional Effects of this compound in Neuronal Models

| Experimental Model | Parameter Measured | Concentration | Effect | Reference |

| Rat Cortical Neurons | cGMP levels (in presence of Bay 41-8543) | 1 nM - 1 µM | Significant increase | [3] |

| Rat Cortical Neurons | cAMP levels (in presence of forskolin) | 100 nM - 1 µM | Increased accumulation | [3] |

| Rat Hippocampal Slices | cGMP levels (in presence of SNP) | 10 nM - 10 µM | Significant increase | [8] |

| Sympathetic Neurons | Ca2+ channel currents | 1 µM | Significant increase | [9] |

| HT-22 Cells | Cell viability (corticosterone-induced toxicity) | 1 µM | Rescued from cytotoxicity | [7] |

| Mouse Primary Cortical Neurons | Apoptosis (Aβ1-42-induced) | 1 µM | Blocked | [7] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Aβ1-42-treated Mice | 0.5, 1.0, and 3.0 mg/kg (i.p.) for 14 days | Ameliorated memory impairment | [1] |

| Chronically Stressed Mice | 3 mg/kg | Increased hippocampal spine density | [10] |

| BCCAO Mice | 1 mg/kg/day (p.o.) for 21 days | Alleviated behavioral deficits | [7] |

| Non-stressed Mice | 1 and 3 mg/kg | Increased head-dips and time spent head-dipping | [5] |

| Restraint-stressed Mice | 1 mg/kg | Reversed stress-induced behavioral alterations | [5] |

Signaling Pathways

The inhibition of PDE2 by this compound triggers a cascade of signaling events that ultimately impact neuronal function. The primary pathways affected are the cAMP/PKA and cGMP/PKG signaling cascades.

cGMP/PKG Pathway

Increased cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates a variety of downstream targets. This pathway has been implicated in the neuroprotective effects of this compound against corticosterone-induced neurotoxicity.[2]

References

- 1. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Dysregulation of Neuronal Ca2+ Channel Linked to Heightened Sympathetic Phenotype in Prohypertensive States | Journal of Neuroscience [jneurosci.org]

- 10. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

Bay 60-7550 and cAMP Crosstalk in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between Bay 60-7550, a selective phosphodiesterase 2 (PDE2) inhibitor, and cyclic adenosine monophosphate (cAMP) signaling in cardiac cells. Understanding this crosstalk is pivotal for developing novel therapeutic strategies for cardiovascular diseases. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.

Core Signaling Pathways

The interaction between this compound and cAMP signaling in cardiac cells is primarily mediated by the inhibition of PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolyzing activity. This positions PDE2 as a critical node for the negative crosstalk between the cGMP and cAMP signaling pathways.[1][2][3]

In cardiac myocytes, β-adrenergic receptor (β-AR) stimulation elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate, contractility, and relaxation.[4] this compound, by inhibiting PDE2, prevents the degradation of cAMP. This leads to an accumulation of cAMP in specific subcellular compartments, thereby modulating the downstream effects of β-AR stimulation.[5][6]

The cGMP-PDE2-cAMP signaling cascade is a crucial regulatory mechanism. Signaling molecules that increase cGMP, such as nitric oxide (NO) and natriuretic peptides, can activate PDE2, leading to a reduction in cAMP levels.[1][4] By inhibiting PDE2, this compound disrupts this negative feedback loop, leading to sustained or elevated cAMP signaling even in the presence of high cGMP levels. This can have significant implications for cardiac function and pathophysiology.

Below are diagrams illustrating the key signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound in cardiac cells.

Table 1: In Vitro Effects of this compound on Cardiac Myocytes

| Parameter | Species | Cell Type | This compound Concentration | Observed Effect | Reference |

| cAMP Accumulation | Rat | Cardiac Fibroblasts | 100 nM | Restored isoprenaline-induced cAMP accumulation in PDE2 overexpressing cells. | [1] |

| L-type Ca2+ Current (ICa,L) | Mouse | Ventricular Myocytes | 100 nmol/L | No effect on basal ICa,L. | [7][8] |

| Arrhythmogenic Events | Mouse | Ventricular Myocytes | 100 nM | Increased isoprenaline-induced arrhythmogenic events in PDE2 overexpressing cells to wild-type levels. | [7] |

| Cardiomyocyte Area (Hypertrophy) | Mouse | Neonatal Cardiomyocytes | 100 nM | Enhanced the antihypertrophic effect of NO in angiotensin II-treated cells. | [9] |

| Ca2+ Transient | Rat | Left Ventricular Myocytes | 1 µmol/l | Increased SERCA2a activity and SR Ca2+ content, and reduced SR Ca2+ leak rate. | [10] |

| Phospholamban (PLN) Phosphorylation | Rat | Left Ventricular Myocytes | 0.1 µmol/l | Increased phosphorylation of PLN at serine 16. | [10] |

Table 2: In Vivo and Ex Vivo Effects of this compound

| Parameter | Species | Model | This compound Dosage | Observed Effect | Reference |

| Heart Rate | Dog, Rat | In vivo | i.p. administration | Significantly increased heart rate. | [7] |

| Heart Contractility | Rat | In vivo (P-V loop) | 1.5 mg/kg, i.p. | Increased stroke work, cardiac output, stroke volume, and ejection fraction. | [10] |

| Left Ventricular Developed Pressure | Rat | Langendorff isolated heart | 0.001 - 1 µmol/l | Enhanced left ventricular developed pressure. | [10] |

| Arrhythmic Events | Mouse | Ex vivo perfused heart | 100 nM | Increased incidence of arrhythmia after reperfusion injury. | [7] |

| β-AR Responsiveness | Mouse | Chronic isoproterenol infusion | 3 mg/kg IP | Restored β-AR responsiveness (chronotropic and inotropic effects). | [8] |

| Cardiac cGMP Levels | Mouse | In vivo (Heart Failure Model) | 10 mg⋅kg−1⋅d−1 p.o. | Markedly enhanced cGMP levels. | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Measurement of cAMP Levels using FRET

Objective: To measure changes in intracellular cAMP levels in real-time.

Methodology:

-

Cell Culture and Transfection: Neonatal rat cardiac fibroblasts are cultured and transduced with an adenovirus expressing a FRET-based cAMP biosensor (e.g., Epac-S H187).[8]

-

FRET Imaging: Cells are imaged using a fluorescence microscope equipped for FRET imaging. The biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of cAMP, FRET occurs from CFP to YFP. Upon cAMP binding, a conformational change in the sensor separates CFP and YFP, reducing FRET efficiency.

-

Experimental Procedure:

-

Establish a baseline fluorescence ratio (YFP/CFP).

-

Stimulate cells with an agonist (e.g., 50 nM Isoprenaline) to induce cAMP production.[1]

-

Add this compound (e.g., 100 nM) to inhibit PDE2.

-

Continuously record the YFP/CFP ratio. An increase in the ratio indicates an increase in intracellular cAMP.

-

-

Data Analysis: Normalize the FRET ratio to the baseline to quantify the change in cAMP concentration.[1]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. pnas.org [pnas.org]

- 10. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Synaptic Plasticity with BAY 60-7550: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BAY 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), and its application in the study of synaptic plasticity. It covers the core mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its use in neuroscience research.

Introduction: The Role of PDE2 in Neuronal Signaling

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] In the central nervous system, particularly in regions crucial for learning and memory like the hippocampus, PDE2 plays a critical role in regulating synaptic function.[4][5] A unique feature of PDE2 is that its activity is allosterically activated by cGMP. This creates a complex feedback loop where cGMP can, by stimulating PDE2, lead to the breakdown of both cGMP and cAMP, thereby mediating a negative crosstalk between the two signaling pathways.[6][7]

This compound is a selective inhibitor of the PDE2A isoform.[6][8] By blocking PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron.[4][8] This elevation in cyclic nucleotides activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which are known to be fundamental for the induction and maintenance of synaptic plasticity, such as long-term potentiation (LTP).[7][9][10] Consequently, this compound serves as a valuable pharmacological tool to probe the roles of cAMP/cGMP signaling in synaptic plasticity and cognitive function.[8][11]

Quantitative Data: Pharmacological Profile of this compound

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency, selectivity, and effective concentrations in various experimental paradigms.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) | Species | Notes |

|---|---|---|---|

| PDE2A | 1.99 - 11 | Human, Rat | High potency and selectivity.[8][12] |

| PDE1C | >1000 | Human | Demonstrates high selectivity over PDE1.[8] |

| PDE5A | >1000 | Human | Demonstrates high selectivity over PDE5.[8] |

| PDE10A | 318 - 913 | Human | Moderate selectivity over PDE10A.[12] |

Table 2: Effective Concentrations in In Vitro / Ex Vivo Studies | Experimental Model | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Rat Hippocampal Slices | 10 nM - 100 nM | Significant enhancement of LTP.[8] | | Rat Hippocampal Slices | 10 nM - 10 µM | Dose-dependent increase in cGMP and cAMP levels.[4] | | HT-22 Hippocampal Cells | 1 µM | Reversal of corticosterone-induced cGMP decrease.[3] | | Mouse Cortical Neurons | 100 nM | Increased cAMP levels (in presence of forskolin).[8] | | IPN Slice Recordings | 10 µM | Potentiation of excitatory postsynaptic currents (EPSCs).[6] |

Table 3: Effective Doses in In Vivo Studies | Animal Model | Dose (mg/kg) | Route | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mice (Chronic Stress) | 3 mg/kg | i.p. | Amelioration of cognitive deficits and increased spine density.[9] | | Mice (Aβ₁₋₄₂ infusion) | 3 mg/kg | i.p. | Reversal of memory impairment and rescue of pCREB/BDNF levels.[10] | | Rats (Social Memory) | 0.3 - 3 mg/kg | i.p. | Improved social memory performance.[8] |

Signaling Pathways Modulated by this compound

Inhibition of PDE2A by this compound initiates a cascade of molecular events that ultimately enhances synaptic strength. The primary mechanism involves the elevation of intracellular cGMP and cAMP, which activates key protein kinases and transcription factors.

Core Signaling Cascade

The diagram below illustrates the central signaling pathway affected by this compound. Upstream signals, such as nitric oxide (NO) or activation of NMDARs, stimulate soluble guanylyl cyclase (sGC) to produce cGMP.[1][9] Normally, this cGMP activates PDE2A, leading to the degradation of both cGMP and cAMP. This compound blocks this degradation step, allowing cGMP and cAMP to accumulate and activate their respective downstream effectors, PKG and PKA. These kinases then phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of plasticity-related proteins such as BDNF (brain-derived neurotrophic factor).[10][13]

Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the effects of this compound on synaptic plasticity.

Electrophysiology: Measuring LTP in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus to assess the effect of this compound on LTP.[8]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂

-

Dissection tools, vibratome, recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber, continuously perfused with aCSF at 32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area.

-

-

Baseline Recording:

-

Deliver single pulses (0.1 ms duration) every 20 seconds to establish a stable baseline of fEPSP slope for at least 20 minutes. Adjust stimulus intensity to elicit 40-50% of the maximal fEPSP response.

-

-

Drug Application:

-

Switch to aCSF containing the desired concentration of this compound (e.g., 100 nM). Perfuse for 20 minutes prior to LTP induction.

-

-

LTP Induction:

-

Apply a weak tetanic stimulation (e.g., a single train of 100 Hz for 200 ms) to the Schaffer collaterals. This sub-maximal stimulus may not induce robust LTP on its own but should be potentiated by the drug.

-

-

Post-Tetanus Recording:

-

Continue recording fEPSPs for at least 60-120 minutes post-tetanus, while still in the presence of this compound.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the pre-tetanus baseline average.

-

Compare the degree of potentiation in this compound treated slices to vehicle control slices. Statistical significance is often determined using a repeated measures ANOVA.[8]

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an ex vivo electrophysiology experiment designed to test the effects of this compound on LTP.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

The PDE2 Inhibitor Bay 60-7550: A Novel Therapeutic Avenue in Cardiac Hypertrophy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure. Emerging evidence highlights the critical role of phosphodiesterase 2 (PDE2) in the pathophysiology of cardiac hypertrophy. This technical guide provides an in-depth analysis of the effects of Bay 60-7550, a selective PDE2 inhibitor, in preclinical models of cardiac hypertrophy. We consolidate key quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for heart disease.

Introduction: The Role of PDE2 in Cardiac Signaling

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is unique in that it can be stimulated by cGMP to hydrolyze cAMP, creating a critical crosstalk mechanism between these two signaling pathways.[1] In the context of the heart, PDE2 is upregulated in heart failure and plays a crucial role in compartmentalized signaling, influencing both cardiomyocyte growth and function.[1][2] this compound is a potent and selective inhibitor of PDE2, making it an invaluable tool to investigate the therapeutic potential of targeting this enzyme in cardiac hypertrophy.

Quantitative Effects of this compound on Cardiac Hypertrophy Markers

The anti-hypertrophic efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from pertinent studies.

Table 1: In Vitro Effects of this compound on Neonatal Rat Ventricular Myocytes (NRVMs)

| Parameter | Model | Treatment | Effect of this compound | Reference |

| Cell Surface Area | Norepinephrine (NE)-induced hypertrophy | 10 µmol/L this compound | Blocked NE-induced increase in cell size | [3] |

| 3H-Leucine Incorporation | NE-induced hypertrophy | 10 µmol/L this compound | Blocked NE-induced increase in protein synthesis | [3] |

| NFAT Nuclear Translocation | NE-induced hypertrophy | 10 µmol/L this compound | Inhibited NE-induced nuclear translocation of NFAT | [3] |

| Atrial Natriuretic Peptide (ANP) Levels | NE-induced hypertrophy | 10 µmol/L this compound | Reduced NE-induced increase in ANP levels | [3] |

| NFAT Phosphorylation | Basal and NE-treated cells | This compound | Enhanced PKA-dependent phosphorylation of NFAT | [3] |

| Cardiomyocyte Area | Angiotensin II (Ang II)-induced hypertrophy | 100 nM this compound | Augmented the anti-hypertrophic effect of NO | [4][5] |

Table 2: In Vivo Effects of this compound on Mouse Models of Cardiac Hypertrophy

| Parameter | Model | Treatment | Effect of this compound | Reference |

| Heart Weight to Body Weight Ratio | Transverse Aortic Constriction (TAC) | 3 mg/kg/day this compound | Reduced TAC-induced increase in HW/BW ratio | |

| Left Ventricular Hypertrophy | TAC or sympathetic hyperactivation | 10 mg/kg/day this compound | Reversed the development of left ventricular hypertrophy | [4] |

| Cardiac Fibrosis | TAC or sympathetic hyperactivation | 10 mg/kg/day this compound | Reversed the development of cardiac fibrosis | [4] |

| B-type Natriuretic Peptide (BNP) mRNA levels | TAC | This compound | Reduced TAC-induced increase in BNP mRNA | [3] |

| Regulator of calcineurin 1 (RCAN1) mRNA levels | TAC | This compound | Reduced TAC-induced increase in RCAN1 mRNA | [3] |

| NFAT Phosphorylation | TAC | This compound | Significantly enhanced NFAT phosphorylation | [3] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound and cardiac hypertrophy.

In Vitro Hypertrophy Model: Neonatal Rat Ventricular Myocyte (NRVM) Culture and Treatment

-

Isolation of NRVMs:

-

Hearts are harvested from 1-2 day old Sprague-Dawley rat pups.

-

Ventricles are minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to dissociate the tissue into single cells.

-

A Percoll gradient centrifugation step is often employed to enrich the cardiomyocyte population by separating them from non-myocytes like fibroblasts.

-

-

Cell Culture and Hypertrophic Stimulation:

-

Isolated NRVMs are plated on culture dishes pre-coated with substances like fibronectin or laminin to promote attachment.

-

Cells are typically cultured for 24-48 hours to allow for recovery and adherence before experimental treatments.

-

To induce hypertrophy, cells are treated with pro-hypertrophic agonists such as norepinephrine (NE, typically 10 µmol/L) or phenylephrine (PE, typically 1 µmol/L) for 48 hours.[3]

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The desired final concentration (e.g., 50 nmol/L to 10 µmol/L) is added to the cell culture medium, often concurrently with the hypertrophic agonist.[3]

-

In Vivo Hypertrophy Model: Transverse Aortic Constriction (TAC)

-

Surgical Procedure:

-

Mice (e.g., C57Bl/6) are anesthetized.

-

A thoracotomy is performed to expose the aortic arch.

-

A suture is tied around the aorta between the innominate and left common carotid arteries to create a constriction, thereby inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.

-

-

This compound Administration:

-

This compound is administered to the mice, for example, via oral gavage at a dose of 3-10 mg/kg per day, starting at the time of surgery and continuing for the duration of the study (e.g., 3-6 weeks).[4]

-

Measurement of Cardiomyocyte Hypertrophy

-

Cell Surface Area Analysis (In Vitro):

-

NRVMs are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Cells are stained with a fluorescent antibody against a myocyte-specific protein (e.g., α-actinin) to delineate the cell borders.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).

-

-

Histological Analysis (In Vivo):

-

At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin.

-

Cross-sections of the heart are stained with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA) to visualize cardiomyocyte size and tissue morphology.

-

Cardiomyocyte cross-sectional area is measured from these sections using image analysis software.

-

Western Blotting for Protein Phosphorylation

-

Protein Extraction and Quantification:

-

Cells or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-NFAT).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

-

The signal is visualized using a chemiluminescent substrate and an imaging system.

-

The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

-

Signaling Pathways and Mechanisms of Action

The anti-hypertrophic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Figure 1: PKA-Dependent Anti-Hypertrophic Mechanism of this compound. This diagram illustrates how this compound inhibits PDE2, leading to an increase in a localized pool of cAMP. This, in turn, activates PKA, which phosphorylates and inactivates the pro-hypertrophic transcription factor NFAT, thereby preventing its nuclear translocation and the subsequent expression of genes that drive cardiac hypertrophy.[2][3]

Figure 2: this compound and the cGMP-cAMP Crosstalk. This diagram shows that this compound can also potentiate cGMP signaling.[4][5] By inhibiting PDE2, this compound prevents the degradation of cGMP, which has its own anti-hypertrophic effects. Furthermore, since cGMP can stimulate PDE2 to degrade cAMP, inhibition of PDE2 by this compound can modulate the balance between these two important second messengers.

Figure 3: A typical experimental workflow for investigating the effects of this compound on cardiac hypertrophy in vitro. This workflow outlines the key steps from cell isolation to data analysis.

Conclusion and Future Directions

The selective PDE2 inhibitor this compound has emerged as a promising pharmacological tool for dissecting the complex signaling networks underlying cardiac hypertrophy. The data robustly demonstrate its ability to counteract hypertrophic growth in both cellular and animal models. The primary mechanism of action appears to be the potentiation of a localized cAMP pool that activates PKA and subsequently inhibits the pro-hypertrophic calcineurin-NFAT pathway. Furthermore, its interplay with cGMP signaling adds another layer of therapeutic potential.

For drug development professionals, these findings suggest that selective PDE2 inhibition could be a viable strategy for the treatment of pathological cardiac hypertrophy and the prevention of heart failure. Future research should focus on:

-

Long-term efficacy and safety: Evaluating the chronic effects of this compound in larger animal models of heart failure.

-

Combination therapies: Investigating the synergistic potential of this compound with existing heart failure medications.

-

Translational studies: Assessing the expression and activity of PDE2 in human hypertrophied and failing hearts to validate its relevance as a therapeutic target in patients.

References

Bay 60-7550: A Technical Guide for Pulmonary Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, has emerged as a promising therapeutic candidate in preclinical studies. By modulating cyclic nucleotide signaling pathways, this compound exhibits both vasodilatory and antiproliferative effects, addressing key pathological features of pulmonary hypertension. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effects in pulmonary hypertension through the selective inhibition of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). In the context of pulmonary hypertension, the inhibition of PDE2 by this compound leads to the accumulation of intracellular cGMP and cAMP in pulmonary artery smooth muscle cells (PASMCs).

The elevation of cGMP levels activates protein kinase G (PKG), which in turn leads to vasodilation through a decrease in intracellular calcium concentrations. Increased cAMP levels activate protein kinase A (PKA), which also contributes to vasodilation and has been shown to inhibit the proliferation of PASMCs. This dual mechanism of action, enhancing both cGMP and cAMP signaling, distinguishes this compound from other therapies that target only one of these pathways. Furthermore, this compound has demonstrated antiproliferative effects on PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH).

Signaling Pathways

The signaling cascade initiated by this compound involves the potentiation of pathways stimulated by nitric oxide (NO) and natriuretic peptides, which increase cGMP, and prostacyclins, which increase cAMP.

Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the efficacy of this compound in animal models of pulmonary hypertension. The data consistently show a reduction in key indicators of disease severity.

Hemodynamic Parameters

| Parameter | Animal Model | Treatment Group | Value | Control Group | Value | Reference |

| RVSP (mmHg) | Hypoxia-induced PH (Mice) | This compound (10 mg/kg/day) | ~25 | Hypoxic Vehicle | ~35 | |

| Bleomycin-induced PH (Mice) | This compound | Lower than Bleomycin Control | Bleomycin Vehicle | Higher than Saline Control | ||

| Monocrotaline-induced PH (Rats) | Betaine (400 mg/kg) | ~45 | MCT | ~60 | ||

| mPAP (mmHg) | Monocrotaline-induced PH (Rats) | Vehicle Control | 20.16 ± 0.2 | MCT | 40.62 ± 0.45 | |

| Monocrotaline-induced PH (Rats) | Betaine (400 mg/kg) | ~30 | MCT | ~40 |

Right Ventricular Hypertrophy

| Parameter | Animal Model | Treatment Group | Value | Control Group | Value | Reference |

| Fulton Index (RV/LV+S) | Hypoxia-induced PH (Mice) | This compound (10 mg/kg/day) | ~0.25 | Hypoxic Vehicle | ~0.35 | |

| Bleomycin-induced PH (Mice) | This compound | Lower than Bleomycin Control | Bleomycin Vehicle | Higher than Saline Control | ||

| Monocrotaline-induced PH (Rats) | Vehicle Control | 0.24 ± 0.01 | MCT | 0.53 ± 0.02 | ||

| Hypoxia/Monocrotaline PH (Rats) | Normoxia | 0.21 ± 0.009 | Hypoxia/MCT | 0.46 - 0.48 |

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used and reproducible model for inducing pulmonary hypertension for preclinical studies.

Bay 60-7550: A Phosphodiesterase 2 Inhibitor with Neuroprotective Potential Through Attenuation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. Emerging evidence highlights the therapeutic potential of modulating cyclic nucleotide signaling pathways to mitigate the detrimental effects of neuroinflammation. Bay 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), has garnered significant attention for its ability to suppress inflammatory processes within the central nervous system. This technical guide provides a comprehensive overview of the impact of this compound on neuroinflammation, consolidating key preclinical findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that exhibits high selectivity for the phosphodiesterase 2 (PDE2) enzyme.[1] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE2 isoenzyme is unique in that it can hydrolyze both cAMP and cGMP and is allosterically activated by cGMP.[2]

By inhibiting PDE2, this compound effectively prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides are crucial signaling molecules that activate downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), respectively. The activation of these kinases initiates a cascade of phosphorylation events that ultimately modulate gene expression and cellular function. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the expression of neuroprotective and anti-inflammatory genes, including brain-derived neurotrophic factor (BDNF).[3][4]

Quantitative Data on the Anti-Neuroinflammatory Effects of this compound

Preclinical studies across various models of neurological disease have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Model | Cytokine | Treatment Group | Control Group | Percent Reduction | Reference |

| Cerebral Ischemia-Reperfusion Injury (Mouse) | TNF-α | This compound | MCAO Model | Significant Decrease | [4] |

| Cerebral Ischemia-Reperfusion Injury (Mouse) | IL-1β | This compound | MCAO Model | Significant Decrease | [4] |

| Cerebral Ischemia-Reperfusion Injury (Mouse) | IL-6 | This compound | MCAO Model | Significant Decrease | [4] |

| Non-compressive Lumbar Disc Herniation (Rat) | TNF-α | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |

| Non-compressive Lumbar Disc Herniation (Rat) | IL-1β | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |

| Non-compressive Lumbar Disc Herniation (Rat) | IL-6 | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |

Table 2: Effect of this compound on Key Signaling Molecules

| Model | Molecule | Treatment Group | Control Group | Fold Change/Observation | Reference |

| Aβ-induced Cognitive Impairment (Mouse) | pCREB/CREB ratio | This compound (0.5, 1.0, 3.0 mg/kg) | Aβ-treated | Rescued decrease | [3] |

| Aβ-induced Cognitive Impairment (Mouse) | BDNF | This compound (0.5, 1.0, 3.0 mg/kg) | Aβ-treated | Rescued decrease | [3] |

| Non-compressive Lumbar Disc Herniation (Rat) | cAMP | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Increase | [5] |

| Non-compressive Lumbar Disc Herniation (Rat) | cGMP | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Increase | [5] |

| Cerebral Ischemia-Reperfusion Injury (Mouse) | PKA | This compound | MCAO Model | Significantly Promoted Expression | [4] |

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-inflammatory effects of this compound are mediated through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 4. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bay 60-7550 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE2, this compound effectively increases intracellular levels of these second messengers, thereby modulating various downstream signaling pathways. These pathways are crucial in a range of physiological processes, including neuronal function, cardiovascular regulation, and inflammatory responses.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and outlines its mechanism of action for research applications.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 476.57 g/mol | [6] |

| Appearance | Crystalline solid | [2][6] |

| Purity | ≥95% | [6] |

| CAS Number | 439083-90-6 | [6] |

| Solubility in DMSO | ≥10 mg/mL (one source indicates ≥100 mg/mL) | [6][7] |

| Storage (Solid) | -20°C for up to 4 years | [6] |

| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE2. This leads to an accumulation of intracellular cGMP and cAMP. These cyclic nucleotides, in turn, activate their respective protein kinases, Protein Kinase G (PKG) and Protein Kinase A (PKA).[4][8] Activation of these kinases leads to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which subsequently promotes the expression of genes such as brain-derived neurotrophic factor (BDNF).[4][5] This signaling cascade plays a significant role in neuronal plasticity, memory, and other cellular functions.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ahajournals.org [ahajournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bay 60-7550 in Primary Neuronal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in primary neuronal culture experiments.

Introduction

This compound is a valuable pharmacological tool for investigating the roles of cyclic nucleotide signaling pathways, specifically those involving cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), in neuronal function and pathophysiology. As a selective inhibitor of PDE2, this compound effectively prevents the hydrolysis of cGMP and cAMP, leading to their intracellular accumulation and the subsequent activation of downstream effectors such as protein kinase G (PKG) and protein kinase A (PKA).[1][2] Research has demonstrated its neuroprotective effects against various insults, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ)-induced toxicity, making it a compound of significant interest in the development of therapeutics for neurodegenerative diseases and cognitive disorders.[2][3][4]

Mechanism of Action

This compound exerts its effects by inhibiting the PDE2 enzyme, which is highly expressed in the brain.[5] This inhibition leads to elevated levels of intracellular cGMP and cAMP.[6] The accumulation of these second messengers activates downstream signaling cascades, including the cGMP-PKG and cAMP-PKA pathways. These pathways are crucial for regulating various cellular processes in neurons, such as synaptic plasticity, gene expression, and survival.[1] Notably, the neuroprotective and cognitive-enhancing effects of this compound are often mediated through the cGMP/PKG-dependent pathway, which can lead to the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of brain-derived neurotrophic factor (BDNF).[4]

Signaling Pathway of this compound in Neurons

References

- 1. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 5. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Effective Concentration of Bay 60-7550 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] A key feature of PDE2 is its allosteric activation by cGMP, which binds to the regulatory GAF-B domain and increases the hydrolysis rate of cAMP.[4] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to an accumulation of intracellular cAMP and cGMP. This modulation of cyclic nucleotide signaling pathways makes this compound a valuable tool for investigating physiological and pathological processes in which PDE2 is involved, including pulmonary hypertension, neurodegenerative disorders, and heart failure.[3][5][6]

Data Presentation: Efficacy of this compound in In Vitro Assays

The effective concentration of this compound varies depending on the specific assay, cell type, and experimental conditions. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Value | Assay System | Notes | Reference(s) |

| Ki | 3.8 nM | PDE2 enzyme inhibition assay | Potency of inhibition against isolated PDE2 enzyme. | [1][2] |

| IC50 | 4.7 nM | PDE2 enzyme inhibition assay | Concentration for 50% inhibition of PDE2 activity. | [5] |

| EC50 | ~50 nM | cGMP accumulation | In immature rat hippocampal slices, co-treated with 3 µM BAY 41-2722. | [7] |

| EC50 | 3.0 ± 0.2 nM | Light-activated cGMP hydrolysis | In a specific engineered LAPD reporter cell line. | [8] |

| Effective Conc. | 100 nM | Vasorelaxation | Augmented atrial natriuretic peptide (ANP) and treprostinil-evoked relaxation in isolated rat pulmonary arteries. | [5] |

| Effective Conc. | 100 nM | Isolated Heart Function | Used in Langendorff isolated murine heart preparations to assess acute effects on cardiac function. | [6] |

| Effective Conc. | 500 - 1000 nM | Neuroprotection | Reversed corticosterone-induced cytotoxicity in HT-22 hippocampal neuronal cells. | [3][9] |

| Effective Conc. | 1000 nM | cGMP/cAMP Levels | Increased basal and N-methyl-D-aspartate (NMDA)-stimulated cGMP and cAMP in primary rat cortical neurons. | [1][2] |

| Effective Conc. | 1000 nM | Anti-proliferative | Reduced proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH). | [1] |

| Effective Conc. | 1000 nM | PDE Activity Inhibition | Caused significant reduction of PDE activity in rat pulmonary arteries and pulmonary vascular smooth muscle cells. | [5] |

| Effective Conc. | 10 µM | Platelet Aggregation | Used to inhibit PDE2 in human platelets. | [10] |

| Effective Conc. | 100 µM | Adenylyl Cyclase Assay | Used as a general PDE inhibitor in the assay buffer to prevent cAMP degradation. | [11][12] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound selectively inhibits the PDE2 enzyme, leading to the accumulation of intracellular cGMP and cAMP, which in turn activate their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA).

Caption: Mechanism of this compound action on cyclic nucleotide signaling.

Neuroprotective Signaling Pathway of this compound

In neuronal cells, this compound reverses corticosterone-induced damage by elevating cGMP levels, which activates a PKG-dependent pathway leading to the regulation of downstream targets like CREB and BDNF.[3]

Caption: Neuroprotective pathway of this compound in neuronal cells.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow outlines the key steps for assessing the neuroprotective effects of this compound against a toxin-induced cell lesion.

Caption: Workflow for assessing neuroprotection using an MTT assay.

Experimental Protocols

PDE2A Enzyme Inhibition Assay

This protocol is used to determine the IC50 or Ki value of this compound for the PDE2 enzyme.

Materials:

-

Recombinant human PDE2A enzyme

-

[3H]-cGMP or [3H]-cAMP substrate

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4

-

This compound stock solution (in DMSO)

-

Snake venom nucleotidase

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).

-

In a reaction tube, combine the PDE2A enzyme and the desired concentration of this compound.

-

Initiate the reaction by adding the [3H]-cGMP or [3H]-cAMP substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes on ice, then add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine.

-

Incubate at 37°C for 10 minutes.

-

Separate the charged substrate from the uncharged product using an anion-exchange resin column.

-

Elute the [3H]-guanosine/[3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.[1]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50/Ki value using non-linear regression analysis.[1][2]

Neuroprotection and Cell Viability (MTT) Assay

This protocol assesses the ability of this compound to protect neuronal cells (e.g., HT-22) from corticosterone-induced cytotoxicity.[3]

Materials:

-

HT-22 hippocampal cells

-

DMEM supplemented with 10% FBS

-

Corticosterone stock solution

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed HT-22 cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1 µM). Include a vehicle control (DMSO). Incubate for 30 minutes.[3]

-

Add corticosterone to the wells to a final concentration of 50 µM to induce cell damage.[3] Do not add corticosterone to the negative control wells.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control group.

Measurement of Intracellular cGMP/cAMP Levels

This protocol measures the effect of this compound on cyclic nucleotide levels in cultured cells, such as primary cortical neurons.[2]

Materials:

-

Primary cortical neuron cultures

-

This compound

-

Stimulating agents (e.g., NMDA, sodium nitroprusside)

-

0.1 M HCl for cell lysis

-

Commercially available cGMP and cAMP Enzyme Immunoassay (EIA) kits

Procedure:

-

Culture primary neurons in appropriate multi-well plates until they reach the desired confluency.

-

Pre-treat the cells with this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes).[2]

-

Stimulate the cells with an agent known to increase cyclic nucleotides (e.g., 30 µM NMDA) for a short period (e.g., 5-10 minutes).[1][2]

-

Aspirate the medium and lyse the cells by adding cold 0.1 M HCl.

-

Incubate on ice for 10 minutes, then scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant and measure the cGMP and cAMP concentrations using commercial EIA kits according to the manufacturer's instructions.

-

Normalize the cyclic nucleotide levels to the total protein concentration of the cell lysate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. A disrupted adenosinergic axis facilitates platelet activation in APS: exploring a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Localization and Function of Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Bay 60-7550 in Langendorff Heart Perfusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in ex vivo Langendorff-perfused heart models. This document outlines the mechanism of action, experimental protocols, and expected physiological responses, facilitating the investigation of its cardiovascular effects.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the role of PDE2 in cardiac physiology and pathophysiology. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2 is its allosteric activation by cGMP, which leads to an increased hydrolysis of cAMP. By inhibiting PDE2, this compound can prevent the breakdown of cAMP, particularly in cellular compartments where cGMP levels are elevated, thereby modulating downstream signaling pathways that control cardiac function.

Mechanism of Action in the Heart

In the cardiac context, this compound's inhibition of PDE2 leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling and myocyte contraction. One of the primary mechanisms by which this compound exerts a positive inotropic effect is through the PKA-mediated phosphorylation of phospholamban (PLN) at serine 16.[2] This phosphorylation relieves the inhibitory effect of PLN on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum (SR) and thereby increasing SR calcium content and subsequent release for contraction.[2]

Langendorff Heart Perfusion: An Overview

The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic neurohormonal influences.[3][4] In this setup, a nutrient-rich, oxygenated solution is retrogradely perfused through the aorta, closing the aortic valve and forcing the perfusate into the coronary arteries to maintain the heart's viability.[4] This model is ideal for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.[3][5]

Experimental Protocols

I. Langendorff Apparatus Setup and Heart Preparation

A standard Langendorff system is required, equipped for constant pressure or constant flow perfusion.[5]

Materials:

-

Langendorff Apparatus (including perfusion reservoir, bubble trap, water-jacketed tubing, and heart chamber)[5]

-

Krebs-Henseleit Buffer (see composition below)

-

Peristaltic Pump[5]

-

Pressure Transducer and Data Acquisition System (e.g., PowerLab with LabChart software)[6]

-

Intraventricular Balloon Catheter[5]

-

Surgical Instruments

-

Animal Model (e.g., Sprague-Dawley rat)[7]

Krebs-Henseleit Buffer Composition (in mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

-

The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and warmed to 37°C.[8]

Procedure:

-

Animal Anesthesia and Heparinization: Anesthetize the animal (e.g., with sodium pentobarbital, 100 mg/kg, i.p.) and administer heparin to prevent blood clotting.[7]

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[6]

-

Cannulation: Identify the aorta and carefully cannulate it with the Langendorff apparatus cannula, ensuring not to damage the aortic valve. Secure the aorta with a suture.[6]

-

Initiate Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).[7]

-

Intraventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.[7]

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key functional parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow. Hearts that do not meet predefined stability criteria should be excluded.[6][8]

II. Administration of this compound

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration in the perfusate is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

Perfusion Protocol:

-

Baseline Recording: After stabilization, record baseline cardiac function for at least 15-20 minutes.

-

Drug Perfusion: Introduce this compound into the perfusion buffer at the desired concentrations. Studies have utilized a range of concentrations from 0.001 µM to 1 µM.[2]

-

Dose-Response: To construct a dose-response curve, administer this compound in a cumulative or sequential manner, allowing for a steady-state effect to be reached at each concentration before proceeding to the next.

-

Washout: Following the drug administration period, perfuse the heart with drug-free Krebs-Henseleit buffer to assess the reversibility of the observed effects.

Data Presentation and Expected Outcomes

The effects of this compound on cardiac function should be quantified and can be summarized in tabular format for clarity.

Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts

| Parameter | This compound Concentration (µM) | Expected Outcome | Reference |

| Left Ventricular Developed Pressure (LVDP) | 0.001 - 1 | Dose-dependent increase | [2] |

| Heart Rate (HR) | 0.001 - 1 | Decrease (in non-paced models) | [2] |

| Coronary Perfusion Pressure (CPP) | Not specified | Modest decrease, indicating vasodilation | [9][10] |

| Phosphorylation of Phospholamban (Ser16) | 0.1 | Increased | [2] |

| SERCA2a Activity | 1 | Increased | [2] |

| SR Ca²⁺ Content | 1 | Increased | [2] |

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

- 6. adinstruments.com [adinstruments.com]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Bay 60-7550 Administration in Murine Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By preventing the degradation of these cyclic nucleotides, this compound elevates their intracellular levels, thereby modulating various downstream signaling pathways.[3][4] In neuroscience research, PDE2 is a significant target due to its high expression in brain regions associated with cognition, emotion, and memory, such as the hippocampus and cortex.[3] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of cAMP and cGMP signaling in a range of behaviors in mice, including anxiety, depression, memory, and substance use disorders.[1][3][5][6][7] Studies have demonstrated its efficacy in reversing behavioral deficits in various preclinical models without causing sedative effects or altering general locomotor activity.[1][5]

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE2 enzyme.[2][8] PDE2 breaks down both cAMP and cGMP. Inhibition of PDE2 by this compound leads to an accumulation of these second messengers. The subsequent increase in cAMP and cGMP activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).[5][9] These kinases, in turn, phosphorylate a variety of cellular proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF).[3][7][9] This cascade of events is believed to underlie the therapeutic potential of this compound in various neurological and psychiatric conditions.

Data Presentation: Dosing and Behavioral Effects

The administration of this compound has been investigated across a variety of behavioral paradigms in mice. The tables below summarize the typical dosages, administration routes, and key findings from representative studies.

Table 1: Dosing and Administration of this compound in Mice Behavioral Studies

| Study Focus | Mouse Strain | Dose (mg/kg) | Administration Route | Key Behavioral Outcome |

|---|---|---|---|---|

| Alcohol Intake | C57BL/6J | 1 and 3 | Intraperitoneal (i.p.) | Decreased ethanol intake and preference.[1] |

| Anxiety (Stress-induced) | ICR | 1 and 3 | Intraperitoneal (i.p.) | Reversed stress-induced anxiogenic behavior in the elevated plus-maze.[6] |

| Cognition (Aβ-induced deficit) | C57BL/6J | 0.5, 1.0, and 3.0 | Intraperitoneal (i.p.) | Ameliorated learning and memory impairments in the Morris water maze.[3] |

| Depression (Stress-induced) | C57BL/6J | 1 and 3 | Intraperitoneal (i.p.) | Reduced immobility time in the tail suspension test.[9] |

| Post-Traumatic Stress | C57BL/6J | 0.3, 1, or 3 | Intraperitoneal (i.p.) | Rescued anxiety-like behavior and fear memory deficits.[10] |

| Auditory Processing | Wistar Rats | 1 | Oral (p.o.) | No significant effect on sensory gating.[11] |

Table 2: Summary of Behavioral Tests and Key Findings with this compound

| Behavioral Test | Behavioral Domain | Effect of this compound | Notes |

|---|---|---|---|

| Elevated Plus-Maze (EPM) | Anxiety | Anxiolytic-like (increased open arm time/entries).[5][6] | Effective in both stressed and non-stressed mice.[6] |

| Two-Bottle Choice Test | Substance Use | Decreased ethanol consumption and preference.[1][5] | Did not affect total fluid intake or taste preference.[1] |

| Morris Water Maze (MWM) | Learning & Memory | Improved spatial memory performance.[3] | Reversed cognitive deficits in a model of Alzheimer's disease.[3] |

| Tail Suspension Test (TST) | Depression | Antidepressant-like (decreased immobility time).[9] | Effective in a chronic stress model.[9] |

| Novelty-Suppressed Feeding | Anxiety/Depression | Antidepressant-like (reduced latency to feed).[5][9] | Effect observed in models of post-traumatic stress and chronic stress.[5][9] |

| Open Field Test | Locomotor Activity | No significant effect at therapeutic doses (e.g., 3 mg/kg).[1][5] | Confirms that behavioral effects are not due to sedation or hyperactivity. |

Experimental Protocols

4.1. Preparation and Administration of this compound

Materials:

-

This compound powder (CAS: 439083-90-6)

-

Vehicle solution (e.g., 10% Tween 80 in saline, or as optimized)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

1 mL syringes with 27-gauge needles

-

Analytical balance

Protocol for Intraperitoneal (i.p.) Injection:

-

Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., 3 mg/kg), the average weight of the mice, and the number of animals. Assume a standard injection volume of 10 mL/kg.

-

Example: For a 25g mouse at 3 mg/kg, the dose is 0.075 mg. For an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 0.3 mg/mL.

-

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Prepare the vehicle: Prepare the vehicle solution (e.g., 10% Tween 80 in sterile 0.9% saline).

-

Dissolve the compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of vehicle to achieve the final desired concentration.

-

Solubilize: Vortex the solution vigorously until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary. The solution should be clear. Prepare fresh daily as solutions may be unstable.[2]

-

Administration:

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the this compound solution.

-

Administer the drug typically 30 minutes before behavioral testing.[8][12]

-

4.2. Protocol for Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

Materials:

-

Elevated Plus-Maze apparatus

-

Video camera and tracking software

-

Timer

Experimental Workflow:

Procedure:

-

Habituation: Bring mice to the testing room at least 1 hour before the experiment begins to allow for acclimatization.

-

Drug Administration: Administer this compound (e.g., 0.5, 1, or 3 mg/kg, i.p.) or vehicle to the control group 30 minutes prior to the test.[8]

-

Testing:

-

Gently place the mouse on the central platform of the EPM, facing one of the open arms.

-

Start the video recording and timer immediately.

-

Allow the mouse to explore the maze freely for 5 minutes.

-

The experimenter should leave the room during the test to avoid influencing the mouse's behavior.

-

-

Data Collection: After 5 minutes, carefully return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

-

Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and/or the percentage of open arm entries [(Open arm entries / Total entries) x 100] compared to the vehicle-treated group.[6] No change in total distance traveled confirms the absence of locomotor effects.

References

- 1. Inhibition of phosphodiesterase 2 by this compound decreases ethanol intake and preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring cGMP Levels Following Bay 60-7550 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring cyclic guanosine monophosphate (cGMP) levels in biological samples after treatment with Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor.[1][2] This document includes the mechanism of action of this compound, detailed protocols for sample preparation and cGMP quantification, and representative data.

Introduction to this compound and its Effect on cGMP

This compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE2, this compound prevents the degradation of cGMP, leading to its accumulation within cells.[4][5] This effect is particularly pronounced when cGMP production is stimulated, for example, by nitric oxide (NO) donors or activators of soluble guanylate cyclase (sGC).[6][7][8][9] The elevation of intracellular cGMP levels can have various physiological effects, making this compound a valuable tool for studying cGMP signaling pathways and a potential therapeutic agent.[10][11][12]

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound increases intracellular cGMP levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? [mdpi.com]